3-Fluoro-4-hydroxybenzonitrile
Overview
Description
3-Fluoro-4-hydroxybenzonitrile is an organic compound with the molecular formula C₇H₄FNO and a molecular weight of 137.11 g/mol . It is a white to off-white crystalline solid that is soluble in methanol . This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Preparation Methods
3-Fluoro-4-hydroxybenzonitrile can be synthesized through several methods. One common method involves the reaction of 3-fluoro-4-hydroxybenzoic acid with ammonia to form the nitrile . Another method involves the oxidation of 3-fluoro-4-hydroxybenzaldehyde using hydroxylamine hydrochloride . Industrial production methods often utilize phase transfer catalytic synthesis or ammonification of benzoic acid derivatives .
Chemical Reactions Analysis
3-Fluoro-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-fluoro-4-hydroxybenzoic acid.
Reduction: Reduction reactions can convert it to 3-fluoro-4-hydroxybenzylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions include 3-fluoro-4-hydroxybenzoic acid, 3-fluoro-4-hydroxybenzylamine, and various substituted derivatives .
Scientific Research Applications
3-Fluoro-4-hydroxybenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects . The molecular targets and pathways involved are still under investigation, but it is believed to affect pathways related to cell signaling and metabolism .
Comparison with Similar Compounds
3-Fluoro-4-hydroxybenzonitrile can be compared with other similar compounds, such as:
3-Fluoro-4-hydroxybenzaldehyde: Similar in structure but with an aldehyde group instead of a nitrile group.
4-Fluoro-3-hydroxybenzonitrile: Similar but with the fluorine and hydroxyl groups in different positions.
3-Fluoro-4-hydroxybenzoic acid: Similar but with a carboxylic acid group instead of a nitrile group.
These compounds share similar chemical properties but differ in their reactivity and applications. The unique positioning of the fluorine and hydroxyl groups in this compound makes it particularly useful in certain synthetic pathways and applications .
Biological Activity
3-Fluoro-4-hydroxybenzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial and antitumor effects, as well as its applications in biochemical research.
- Molecular Formula : C7H4FNO
- Molecular Weight : 137.11 g/mol
- SMILES : Oc1ccc(cc1F)C#N
- InChI Key : DPSSSDFTLVUJDH-UHFFFAOYSA-N
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections caused by resistant strains of bacteria .
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly in bladder cancer cells. Mechanistic studies suggest that this effect is mediated through the degradation of specific proteins involved in cell survival pathways, such as PHLPP2, which regulates Akt signaling .
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A comprehensive evaluation of various derivatives of benzonitriles, including this compound, showed significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess the inhibition zones, indicating a promising avenue for developing new antibiotics .
-
Antitumor Mechanism Investigation :
- In a controlled laboratory setting, researchers treated human bladder cancer cell lines with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. This suggests that the compound may serve as a lead for developing novel anticancer agents targeting specific molecular pathways involved in tumor progression .
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Type | Method Used | Key Findings |
---|---|---|---|
Antimicrobial | Various bacterial strains | Disk diffusion assay | Significant inhibition of bacterial growth |
Antitumor | Human bladder cancer cells | Cell viability assays | Induction of apoptosis via PHLPP2 degradation |
Properties
IUPAC Name |
3-fluoro-4-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSSSDFTLVUJDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382367 | |
Record name | 3-Fluoro-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405-04-9 | |
Record name | 4-Cyano-2-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the introduction of a fluorine atom in 3-Fluoro-4-hydroxybenzonitrile affect its liquid crystal properties compared to its non-fluorinated counterpart?
A1: Research demonstrates that incorporating a fluorine atom into the structure of 4-hydroxybenzonitrile, specifically at the 2- or 3- position, leads to an increase in nematic-isotropic transition temperatures (clearing points) in many of the synthesized ester derivatives. [, , ] This means that the fluorinated derivatives exhibit a wider temperature range in which they exist in the nematic liquid crystal phase compared to their non-fluorinated counterparts.
Q2: What is the significance of the higher clearing points observed in the fluorinated ester derivatives of this compound for liquid crystal applications?
A2: Higher clearing points are desirable for many liquid crystal applications as they allow the liquid crystal materials to operate effectively over a broader temperature range. [, , ] This is particularly important for devices that may be exposed to varying temperatures, such as displays used in outdoor environments.
Q3: How do the structures of the ester derivatives synthesized from this compound influence their clearing points?
A3: The research explored the impact of incorporating different cyclic structures, specifically trans-1,4-disubstituted cyclohexane and 1,4-disubstituted bicyclo[2.2.2]octane rings, into the ester derivatives of this compound. [, ] The inclusion of these ring systems, along with the presence or absence of an additional phenyl ring, was found to influence the clearing points of the resulting esters. This highlights the significant role of molecular shape and structural elements in determining the liquid crystal properties of these compounds.
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